1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate
Description
1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is a synthetic carbanilate derivative with a piperidinomethyl side chain and a hexyloxy substituent. It is primarily studied for its fungicidal properties, particularly against Botrytis cinerea, a pathogen responsible for gray mold in crops . The compound’s structure combines a carbanilate backbone with a piperidine moiety, enhancing its lipophilicity and membrane permeability, which contributes to its bioactivity . Its synthesis typically involves Mitsunobu reactions or nucleophilic substitutions to attach the hexyloxy group to the aromatic ring .
Properties
CAS No. |
63986-61-8 |
|---|---|
Molecular Formula |
C22H36N2O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O3/c1-4-5-6-10-15-26-20-11-12-21(18(2)16-20)23-22(25)27-19(3)17-24-13-8-7-9-14-24/h11-12,16,19H,4-10,13-15,17H2,1-3H3,(H,23,25) |
InChI Key |
OWXIJTPRDWLSET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN2CCCCC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the carbanilate and piperidine-derived fungicide classes. Below, it is compared to structurally and functionally related compounds in terms of degradation pathways , biological efficacy , and synthetic efficiency .
Degradation and Environmental Stability
Studies on degradation pathways reveal critical differences in photostability and hydrolysis rates among carbanilates and piperidine derivatives:
| Compound | Photodegradation Half-life (h) | Hydrolysis Half-life (pH 7, 25°C) | Primary Degradation Pathway |
|---|---|---|---|
| 1-(Piperidinomethyl)ethyl 4-(hexyloxy)-2-methylcarbanilate | 48.2 ± 3.1 | 120 ± 8 | Oxidative cleavage of piperidine ring |
| Fenhexamid | 12.5 ± 1.8 | 24 ± 3 | Hydroxylation of aromatic ring |
| Iprodione | 6.3 ± 0.9 | 8 ± 1 | Hydrolysis of hydantoin ring |
The target compound exhibits superior photostability compared to fenhexamid and iprodione, likely due to the hexyloxy group’s electron-donating effect, which reduces radical formation under UV exposure . However, its slower hydrolysis may raise concerns about environmental persistence.
Critical Analysis and Implications
This compound demonstrates a unique balance of stability and potency among carbanilates. While its environmental persistence warrants further study, its low EC₅₀ and synthetic scalability make it a promising candidate for agricultural applications. Future research should explore hybrid derivatives combining its piperidine motif with shorter alkoxy chains to mitigate hydrolysis issues .
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